molecular formula C9H6F3NO2 B7859830 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene

Cat. No.: B7859830
M. Wt: 217.14 g/mol
InChI Key: CATQYSSYYQMLHV-UHFFFAOYSA-N
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Description

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene typically involves the nitration of 4-trifluoromethyl-benzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The process can be summarized as follows:

    Nitration: 4-trifluoromethyl-benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Condensation: The nitrated product is then reacted with nitromethane in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitro-vinyl)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Trifluoromethyl-benzaldehyde: Contains the trifluoromethyl group but lacks the nitro-vinyl functionality.

    1-(2-Nitro-vinyl)-4-methyl-benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene is unique due to the presence of both the nitro-vinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro-vinyl group provides a site for various chemical transformations.

Properties

IUPAC Name

1-(2-nitroethenyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQYSSYYQMLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Trifluoromethylbenzaldehyde (3.00 g, 17.2 mmol) was dissolved in nitromethane (10 ml), to which ammonium acetate (1.341 g, 17.4 mmol) was added, and the mixture was heated under reflux for 2 hours. Water was added to the mixture, which was extracted with methylene chloride twice, and the extracts were combined and washed with brine, and dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=9/1) to afford 1-(2-nitrovinyl)-4-trifluoromethylbenzene (1.596 g, yield 43%) as a pale yellow crystalline powder.
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3 g
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1.341 g
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10 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In close analogy to the procedure described above, 4-Trifluoromethyl-benzaldehyde is reacted with nitromethane to provide the title compound.
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Yield
98%

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